2-(4-Benzoylpiperidine-1-carbonyl)-3,6-dichloropyridine
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Overview
Description
2-(4-Benzoylpiperidine-1-carbonyl)-3,6-dichloropyridine is a complex organic compound that features a piperidine ring, a benzoyl group, and a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylpiperidine-1-carbonyl)-3,6-dichloropyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the dichloropyridine moiety. One common method involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzoyl Group: The piperidine ring is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form 4-benzoylpiperidine.
Coupling with Dichloropyridine: The final step involves coupling 4-benzoylpiperidine with 3,6-dichloropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(4-Benzoylpiperidine-1-carbonyl)-3,6-dichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylpiperidine-1-carbonyl)-3,6-dichloropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The benzoyl and dichloropyridine moieties can interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
4-Benzoylpiperidine: Lacks the dichloropyridine moiety, making it less versatile in certain reactions.
3,6-Dichloropyridine: Lacks the piperidine and benzoyl groups, limiting its biological activity.
N-Benzoylpiperidine: Similar but lacks the dichloropyridine moiety.
Uniqueness: 2-(4-Benzoylpiperidine-1-carbonyl)-3,6-dichloropyridine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
[1-(3,6-dichloropyridine-2-carbonyl)piperidin-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(20)21-16(14)18(24)22-10-8-13(9-11-22)17(23)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVPSBFRUNQCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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